N-[3-(4-bromo-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide
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Overview
Description
N-[3-(4-bromo-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide is a synthetic organic compound that belongs to the class of phthalimide derivatives It features a brominated isoindole moiety attached to a phenyl ring, which is further connected to a dodecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide typically involves the following steps:
Bromination: The starting material, isoindole, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Phthalimide Formation: The brominated isoindole is then reacted with phthalic anhydride to form the phthalimide derivative.
Amidation: The phthalimide derivative is coupled with dodecanoic acid or its derivative under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
N-[3-(4-bromo-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide involves its interaction with specific molecular targets. The brominated isoindole moiety can bind to proteins and enzymes, potentially inhibiting their activity. This interaction may disrupt cellular pathways and lead to therapeutic effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindole core structure and exhibit similar reactivity and applications.
Indole derivatives: Compounds containing the indole nucleus also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
N-[3-(4-bromo-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide is unique due to the presence of the brominated isoindole moiety and the long dodecanamide chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[3-(4-bromo-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31BrN2O3/c1-2-3-4-5-6-7-8-9-10-17-23(30)28-19-13-11-14-20(18-19)29-25(31)21-15-12-16-22(27)24(21)26(29)32/h11-16,18H,2-10,17H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHNMPDEVVWMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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